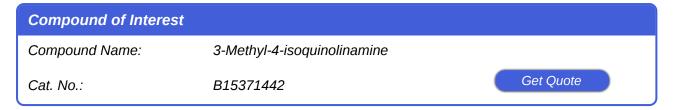




High-Throughput Screening with Isoquinolinamine Libraries: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Aminated versions of this scaffold, isoquinolinamines, offer rich chemical diversity and are particularly well-suited for targeting enzyme families such as kinases, which play a central role in cellular signaling pathways frequently dysregulated in disease. High-throughput screening (HTS) of isoquinolinamine libraries provides a powerful platform for the rapid identification of novel modulators of these pathways, offering starting points for the development of new therapeutics.[4]

This document provides detailed application notes and protocols for conducting high-throughput screens with isoquinolinamine libraries, focusing on both biochemical and cell-based assays. It includes representative data and visualizations of key signaling pathways often targeted by this class of compounds.

Data Presentation: Efficacy of Isoquinoline and Related Derivatives



The following tables summarize the inhibitory activities of various isoquinoline and quinoline derivatives against selected kinases and cancer cell lines, demonstrating the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of Isoquinoline and Quinoline Derivatives

Compound ID	Target Kinase	IC50 (nM)	Reference
1b	Haspin	57	[5]
1c	Haspin	66	[5]
2c	Haspin	62	[5]
3a	Haspin	167	[5]
3a	CLK1	101	[5]
3c	CLK1/CDK9/GSK3	218-363	[5]
3d	CLK1/CDK9/GSK3	218-363	[5]
9a	HER2	<1000	[6]
9b	HER2	<1000	[6]
11c	HER2	<1000	[6]
14a	HER2	<1000	[6]
AX13587	rhJNK1	160	[7]
AX14373	native JNK1	47	[7]

Table 2: Anti-proliferative Activity of Isoquinoline Derivatives in Cancer Cell Lines

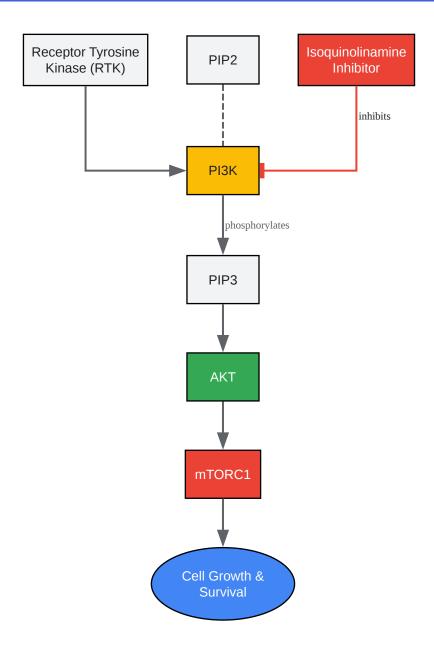
Compound ID	Cell Line	IC50 (µg/mL)	Reference
B01002	SKOV3 (Ovarian Cancer)	7.65	[8]
C26001	SKOV3 (Ovarian Cancer)	11.68	[8]



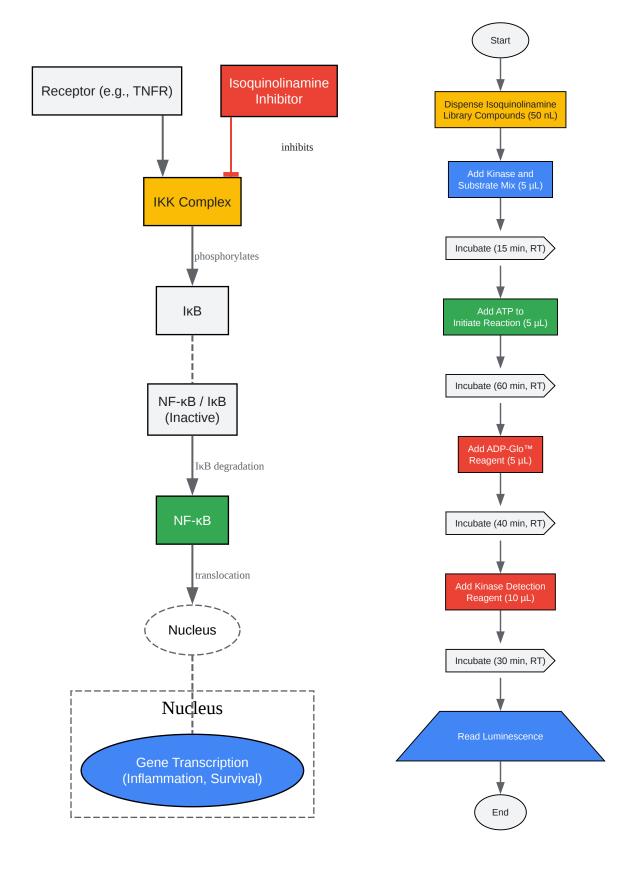
Signaling Pathways Modulated by Isoquinolinamine Derivatives

Isoquinolinamine libraries are frequently screened for their ability to modulate key signaling pathways implicated in cancer and inflammatory diseases. The PI3K/AKT/mTOR and NF-κB pathways are two of the most prominent targets.

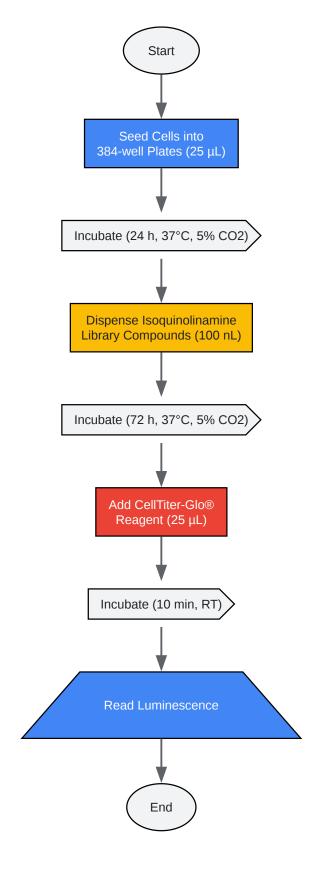












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